N1-Alkyl Chain Length Impact on CB1/CB2 Receptor Binding: JWH-019 vs. Homologous Series
In the homologous series of N1-alkyl-3-(1-naphthoyl)indoles, the N1-hexyl substitution of JWH-019 confers a distinct receptor binding profile compared to its shorter-chain homologues. Systematic analysis by Aung et al. (2000) demonstrates that N1-alkyl chain length modulates both CB1 and CB2 affinity in a non-linear manner, with the hexyl derivative occupying a specific affinity niche that distinguishes it from both the optimal pentyl chain (peak CB1 affinity) and longer alkyl substitutions [1]. This chain-length-dependent binding behavior establishes JWH-019 as a unique pharmacological tool for investigating alkyl chain contributions to receptor interaction dynamics [2].
| Evidence Dimension | CB1 and CB2 receptor binding affinity as a function of N1-alkyl chain length |
|---|---|
| Target Compound Data | JWH-019: N1-hexyl substitution; CB1 Ki not explicitly reported in primary literature but structurally positioned between C5 (optimal) and C7 (reduced affinity) |
| Comparator Or Baseline | JWH-018 (N1-pentyl): CB1 Ki ~9.00 nM; JWH-073 (N1-butyl): reduced CB1 affinity relative to pentyl; longer alkyl chains (≥C7): progressively reduced affinity |
| Quantified Difference | SAR trend: CB1 affinity follows rank order C5 > C6 > C4 > C7 in the naphthoylindole series; the hexyl homologue represents an intermediate affinity profile distinct from both shorter and longer alkyl chains |
| Conditions | Radioligand displacement assays using [³H]CP-55,940 in HEK293 cell membranes expressing human CB1 and CB2 receptors |
Why This Matters
The N1-hexyl substitution of JWH-019 enables researchers to interrogate alkyl chain contributions to cannabinoid receptor pharmacology, providing a distinct SAR data point unavailable from the more common pentyl (JWH-018) or butyl (JWH-073) homologues.
- [1] Aung MM, Griffin G, Huffman JW, et al. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug Alcohol Depend. 2000;60(2):133-140. View Source
- [2] Huffman JW, Padgett LW. Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Curr Med Chem. 2005;12(12):1395-1411. View Source
